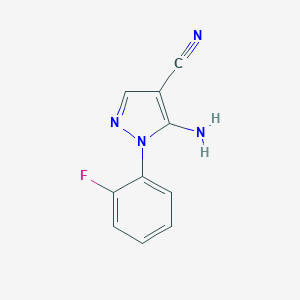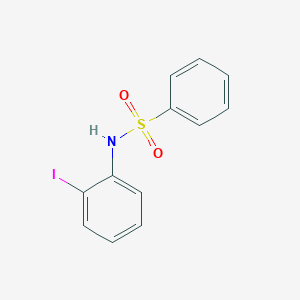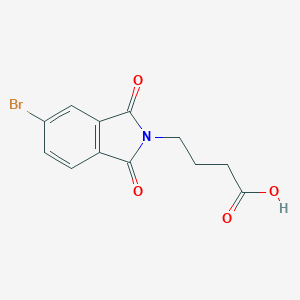
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Descripción general
Descripción
“4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H10BrNO4 . It is a thalidomide analog that has been identified as a promising broad-spectrum anti-inflammatory agent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) . This indicates that the compound contains a brominated isoindole group attached to a butanoic acid group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.12 . The compound should be stored at a temperature between 0-5 degrees Celsius .
Aplicaciones Científicas De Investigación
- The compound “4-(5-Bromo-1,3-dioxoisoindolin-2-yl)butanoic acid” is a derivative of γ-aminobutyric acid (GABA) which was obtained by coupling it with various substituted amines using DCC as a coupling reagent .
- The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .
- The mass spectral analysis is an essential technique to confirm the molecular weight of a synthesized compound and to infer potential fragmentation patterns that can provide invaluable structural insights .
Chemistry
Pharmacology
Please consult a scientific research database or a subject matter expert for a more comprehensive and detailed analysis of the scientific research applications of “4-(5-Bromo-1,3-dioxoisoindolin-2-yl)butanoic acid”.
- This compound, being a derivative of γ-aminobutyric acid (GABA), could potentially be used in molecular biology studies .
- GABA is a major inhibitory neurotransmitter in the mammalian central nervous system and plays a key role in neuronal excitability .
- The compound could be used to study the GABAergic system and its role in various neurological disorders .
- The compound could potentially be used in drug discovery, given its structural similarity to indole derivatives .
- Indole derivatives have shown potential in the field of pharmacology, including anti-HIV activity .
- The compound could be used as a scaffold for the development of new drugs .
- The compound could be used in spectroscopy studies .
- The mass spectral analysis is an essential technique to confirm the molecular weight of a synthesized compound and to infer potential fragmentation patterns that can provide invaluable structural insights .
Molecular Biology
Drug Discovery
Spectroscopy
Chemical Synthesis
- Given its unique chemical structure, this compound could potentially be used in the field of material science .
- It could be used in the synthesis of new materials with unique properties .
- As a derivative of γ-aminobutyric acid (GABA), this compound could be used in biochemistry research .
- It could be used to study the role of GABA in various biochemical processes .
- This compound could potentially be used in environmental science studies .
- It could be used to study the environmental impact of similar compounds .
- This compound could be used in analytical chemistry .
- It could be used to develop new analytical methods or improve existing ones .
- Given its structural similarity to indole derivatives, this compound could be used in medicinal chemistry .
- It could be used in the synthesis of new drugs or the improvement of existing ones .
Material Science
Biochemistry
Environmental Science
Analytical Chemistry
Medicinal Chemistry
Pharmaceutical Research
Propiedades
IUPAC Name |
4-(5-bromo-1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTWZPXAQOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357026 | |
| Record name | 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
CAS RN |
299964-12-8 | |
| Record name | 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



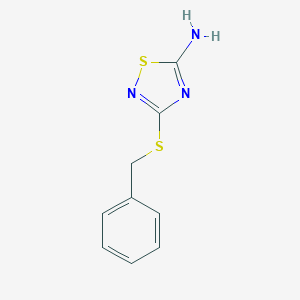
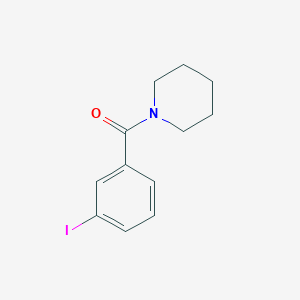
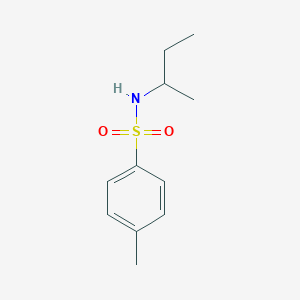
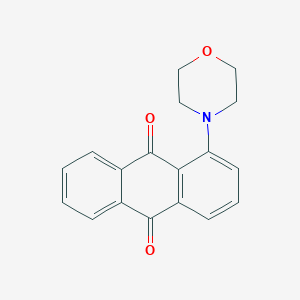
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
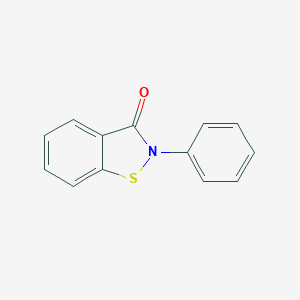
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
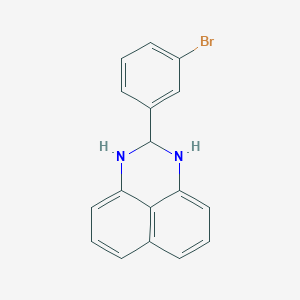
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

